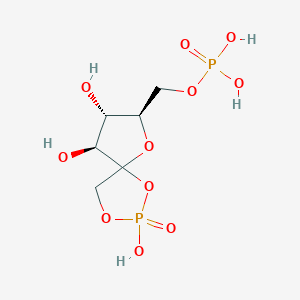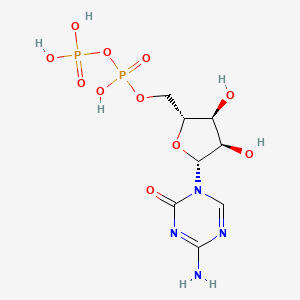
Zafirlukast m-Tolyl Isomer-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Zafirlukast m-Tolyl Isomer-d7 is a stable isotope of Zafirlukast . It is a synthetic compound with a molecular weight of 582.72 g/mol and a molecular formula of C31H26D7N3O6S . It is not classified as a hazardous compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C31H26D7N3O6S . This indicates that the compound contains carbon ©, hydrogen (H), deuterium (D), nitrogen (N), oxygen (O), and sulfur (S).Physical And Chemical Properties Analysis
This compound has a molecular weight of 582.72 g/mol and a molecular formula of C31H26D7N3O6S . It’s not classified as a hazardous compound .Mechanism of Action
Zafirlukast, the parent compound of Zafirlukast m-Tolyl Isomer-d7, is a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD4 and LTE4), components of slow-reacting substance of anaphylaxis (SRSA) . It’s used to prevent asthma symptoms and decrease the number of asthma attacks .
properties
CAS RN |
1794760-52-3 |
|---|---|
Molecular Formula |
C₃₁H₂₆D₇N₃O₆S |
Molecular Weight |
582.72 |
synonyms |
N-[3-[[2-Methoxy-4-[[[(3-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester; Zafirlukast Related Compound D-d7; Cyclopentyl 3-[2-Methoxy-4-[m-(tolyl-d7)sulfonylcarbamoyl)benzyl]-1-methylindol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



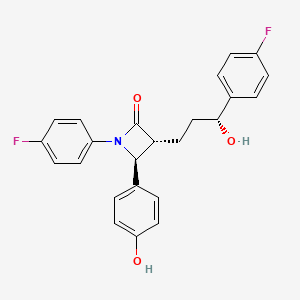
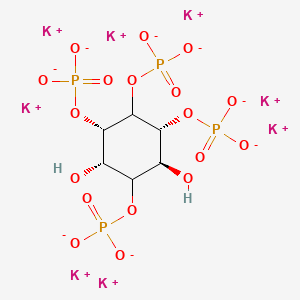
![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)
![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)
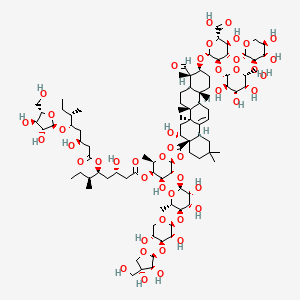
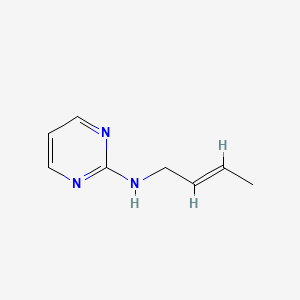
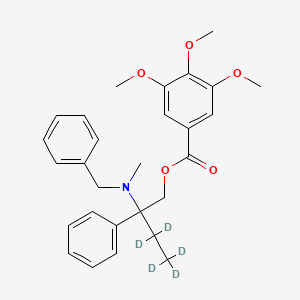
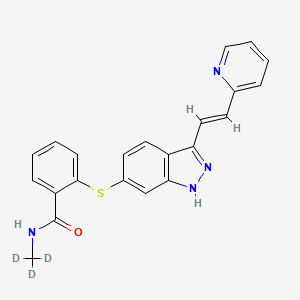
![(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride](/img/structure/B1147087.png)
![2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1147089.png)
![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone](/img/structure/B1147091.png)
